molecular formula C9H12S2 B143353 1-[2-(Sulfanylmethyl)phenyl]ethanethiol CAS No. 136103-76-9

1-[2-(Sulfanylmethyl)phenyl]ethanethiol

Cat. No. B143353
M. Wt: 184.3 g/mol
InChI Key: JVVKEOZLOMAVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Sulfanylmethyl)phenyl]ethanethiol, also known as MPTP, is a chemical compound that has been extensively studied for its potential application in scientific research. MPTP is a thiol compound that has a phenyl ring attached to it, which makes it an important molecule for studying the biochemical and physiological effects of thiol compounds.

Mechanism Of Action

1-[2-(Sulfanylmethyl)phenyl]ethanethiol is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form a toxic metabolite called MPP+. MPP+ is taken up by dopamine neurons in the brain, where it causes oxidative stress and cell death. This mechanism of action is similar to that observed in Parkinson's disease, where dopamine neurons in the brain are selectively destroyed.

Biochemical And Physiological Effects

1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a range of biochemical and physiological effects. In addition to causing oxidative stress and cell death in dopamine neurons, 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a decrease in dopamine levels in the brain. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has also been shown to cause changes in the expression of genes involved in oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. One of the advantages of using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is that it causes symptoms similar to those observed in Parkinson's disease, making it a useful model for studying the disease. However, there are also limitations to using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol in lab experiments. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a toxic compound that can be dangerous to handle, and it is not suitable for use in human studies.

Future Directions

There are several future directions for research on 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. Another area of research is the development of new animal models for studying neurodegenerative disorders. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol, particularly in relation to oxidative stress and inflammation.

Synthesis Methods

The synthesis of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol involves the reaction of 2-(chloromethyl)phenylmethanethiol with sodium sulfide in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been extensively studied for its potential application in scientific research. One of the primary applications of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is in the study of Parkinson's disease. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is known to cause symptoms similar to those observed in Parkinson's disease, making it a valuable tool for studying the disease and developing new treatments.

properties

CAS RN

136103-76-9

Product Name

1-[2-(Sulfanylmethyl)phenyl]ethanethiol

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

1-[2-(sulfanylmethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H12S2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3

InChI Key

JVVKEOZLOMAVFP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1CS)S

Canonical SMILES

CC(C1=CC=CC=C1CS)S

synonyms

1,2-Benzenedimethanethiol,-alpha--methyl-(9CI)

Origin of Product

United States

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